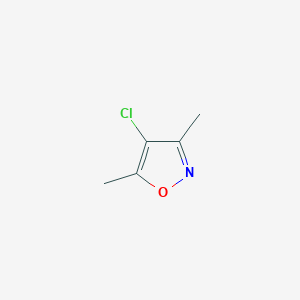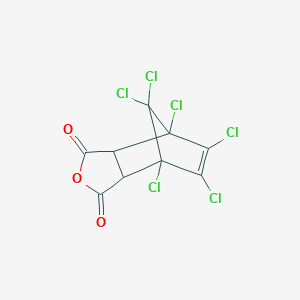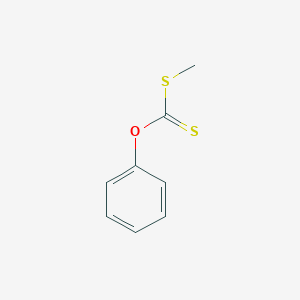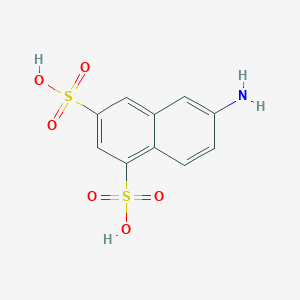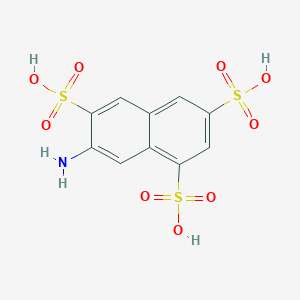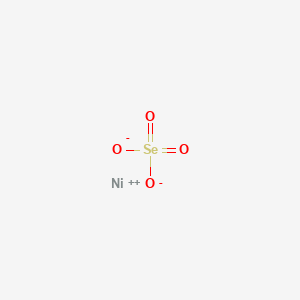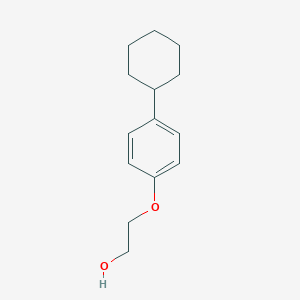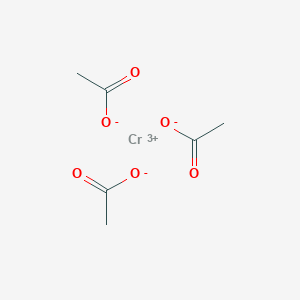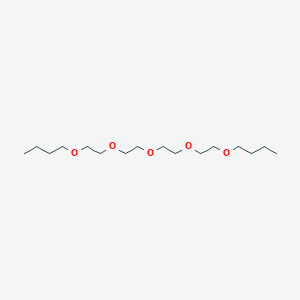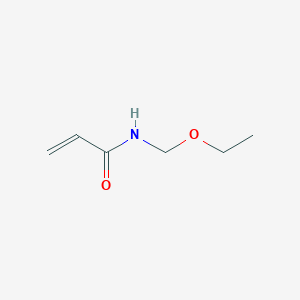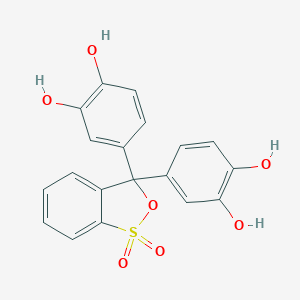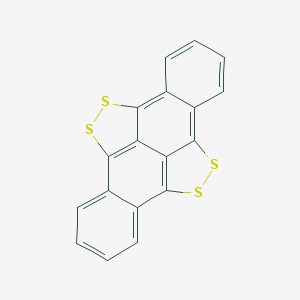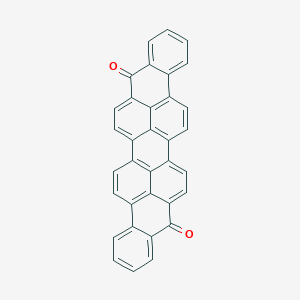
Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt (UDP-Glc) is a nucleotide sugar that plays a crucial role in various biochemical processes. It is an essential intermediate in the biosynthesis of glycans, which are important components of cell membranes, glycoproteins, and glycolipids. UDP-Glc is also involved in the synthesis of polysaccharides, such as starch and cellulose, in plants. In
Mecanismo De Acción
Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt acts as a substrate for various glycosyltransferases, which catalyze the transfer of sugar moieties from Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt to acceptor molecules, such as proteins, lipids, and other carbohydrates. This results in the formation of glycosidic bonds and the synthesis of glycans. Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt also acts as a donor of glucose moieties for the synthesis of polysaccharides, such as starch and cellulose.
Efectos Bioquímicos Y Fisiológicos
Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt has various biochemical and physiological effects. It is involved in the biosynthesis of glycans, which are important components of cell membranes, glycoproteins, and glycolipids. Glycans play crucial roles in cell adhesion, signaling, and immune response. Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt is also involved in the synthesis of polysaccharides, such as starch and cellulose, in plants. In addition, Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt is a precursor for the synthesis of various glycosides, glycolipids, and glycoproteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt has several advantages for lab experiments. It is a stable and readily available substrate for various glycosyltransferases. It is also a precursor for the synthesis of various glycosides, glycolipids, and glycoproteins. However, Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt has some limitations for lab experiments. It is relatively expensive compared to other substrates, and its synthesis requires specialized enzymes and equipment.
Direcciones Futuras
There are several future directions for research on Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt. One direction is the study of the biosynthesis and regulation of glycans, and the role of glycans in various biological processes, such as cell adhesion, signaling, and immune response. Another direction is the development of new methods for the synthesis of Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt and its derivatives, and the optimization of existing methods. Furthermore, the application of Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt in biotechnology and medicine, such as the synthesis of glycosides and glycoproteins with therapeutic potential, is an important area of research.
Métodos De Síntesis
Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt can be synthesized enzymatically from uridine triphosphate (UTP) and glucose-1-phosphate (Glc-1-P) by the enzyme UDP-glucose pyrophosphorylase (UGPase). UGPase catalyzes the transfer of Glc-1-P to UTP, resulting in the formation of Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt and pyrophosphate (PPi).
Aplicaciones Científicas De Investigación
Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt is widely used in scientific research as a substrate for various enzymes involved in glycobiology. It is also used as a precursor for the synthesis of glycosides, glycolipids, and glycoproteins. Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt is an important tool for studying the biosynthesis and regulation of glycans, as well as the role of glycans in various biological processes, such as cell adhesion, signaling, and immune response.
Propiedades
Número CAS |
14656-80-5 |
|---|---|
Nombre del producto |
Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt |
Fórmula molecular |
C15H23N2NaO17P2 |
Peso molecular |
588.28 g/mol |
Nombre IUPAC |
sodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] phosphate |
InChI |
InChI=1S/C15H24N2O17P2.Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);/q;+1/p-1/t5-,6-,8-,9-,10+,11-,12-,13-,14-;/m1./s1 |
Clave InChI |
DUAFLAJOJQGVNQ-NVLFUPLVSA-M |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O.[Na+] |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+] |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+] |
Otros números CAS |
14656-80-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



